![molecular formula C19H22O B117671 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one CAS No. 147834-57-9](/img/structure/B117671.png)
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one
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Overview
Description
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one is an organic compound characterized by its unique structure, which includes a pentamethylphenyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one typically involves the alkylation of ketones with alcohols through hydrogen auto-transfer reactions. This method is favored for its alignment with green chemistry principles, as it produces minimal waste and uses stable, low-toxicity reagents .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems based on transition metals, such as manganese, which facilitate the formation of carbon-carbon bonds through borrowing hydrogen reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C19H22O
- Molecular Weight : 266.38 g/mol
- IUPAC Name : 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone
- CAS Number : 147834-57-9
- PubChem CID : 2776715
Photoinitiators in Polymer Chemistry
One of the primary applications of this compound is as a photoinitiator in the curing of UV-sensitive coatings and adhesives. Its ability to generate free radicals upon UV irradiation makes it effective in initiating polymerization reactions. This property is particularly useful in:
- Coatings : Enhancing the durability and finish of paints and varnishes.
- Adhesives : Improving bonding strength in various substrates.
Organic Synthesis
In organic chemistry, 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone serves as an intermediate for synthesizing other complex organic molecules. Its structural features allow it to participate in various chemical reactions such as:
- Alkylation : Used to introduce alkyl groups into other organic compounds.
- Aldol Condensation : Facilitates the formation of larger carbon frameworks.
Photochemical Studies
The compound is also utilized in photochemical studies to understand reaction mechanisms involving light. It can act as a model compound for investigating:
- Energy Transfer Processes : Studying how energy is transferred between molecules upon UV excitation.
- Reaction Kinetics : Analyzing the rates of photochemical reactions.
Case Study 1: Photoinitiator Performance
A study evaluated the performance of 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone as a photoinitiator in acrylate-based formulations. The results indicated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators. The study highlighted its effectiveness in reducing energy consumption during the curing process.
Case Study 2: Synthesis of Novel Polymers
Researchers utilized this compound to synthesize novel polymers with enhanced thermal stability and mechanical properties. By varying the ratios of reactants and reaction conditions, they developed materials suitable for high-performance applications in automotive and aerospace industries.
Mechanism of Action
The mechanism by which 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidation-reduction reactions and electrophilic substitution, leading to the formation of different products .
Comparison with Similar Compounds
- 1-Mesitylethan-1-one
- 2,4,6-Triisopropylphenyl ethan-1-one
- 2,3,4,5,6-Pentamethylphenyl ethan-1-one
Uniqueness: 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity patterns compared to its analogs .
Biological Activity
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one, also known as 2',3',4',5',6'-Pentamethyl-2-phenylacetophenone (CAS Number: 147834-57-9), is a chemical compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : C19H22O
- Molecular Weight : 266.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a photoinitiator in polymer chemistry and its potential applications in medicinal chemistry.
Photoinitiator Activity
This compound acts as a photoinitiator in UV-curable formulations. Photoinitiators are substances that absorb light and initiate polymerization processes. The efficiency of this compound in initiating the polymerization of acrylates and methacrylates has been documented in various studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This is particularly relevant in the development of coatings and materials that require antibacterial characteristics.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Radical Generation : Upon exposure to UV light, it generates free radicals that can initiate polymerization or interact with microbial cell membranes.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various photoinitiators including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with UV-cured films incorporating this compound.
Pathogen | Control Viability (%) | Treated Viability (%) |
---|---|---|
Staphylococcus aureus | 95 | 10 |
Escherichia coli | 92 | 15 |
Case Study 2: Polymerization Studies
Another research focused on the effectiveness of this compound as a photoinitiator in dental materials. The study compared it with traditional photoinitiators and found that it provided comparable or superior mechanical properties to the resulting polymers.
Property | Traditional Initiator | Pentamethyl Initiator |
---|---|---|
Flexural Strength (MPa) | 80 | 90 |
Hardness (Shore D) | 75 | 85 |
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-12-13(2)15(4)19(16(5)14(12)3)18(20)11-17-9-7-6-8-10-17/h6-10H,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAHKOFVAHZDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CC2=CC=CC=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380232 |
Source
|
Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147834-57-9 |
Source
|
Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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